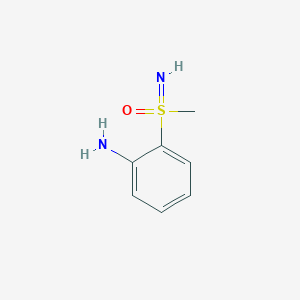

2-(Methylsulfonimidoyl)aniline

描述

Contextualization of Sulfonimidoyl Functionality within Sulfur-Nitrogen Chemistry

The sulfonimidoyl group, a sulfur-nitrogen functional group, is an aza-analog of the more common sulfonyl group. thieme-connect.comchemrxiv.org This functionality has gained significant attention in recent years within the fields of medicinal and agrochemical research. nih.gov The presence of a nitrogen atom in place of one of the oxygen atoms of a sulfonyl group introduces a stereogenic center at the sulfur atom, allowing for the existence of enantiomers. thieme-connect.comresearchgate.net This chirality, coupled with the group's distinct electronic and spatial features, offers unique opportunities for designing molecules with specific three-dimensional structures and biological activities. nih.govchemrxiv.org

The development of synthetic methods to access sulfonimidoyl compounds, particularly enantiomerically pure forms, has been a key area of research. nih.govchemrxiv.org One notable advancement is the use of sulfur-fluoride exchange (SuFEx) chemistry, a concept expanded upon by Nobel laureate Barry Sharpless. rsc.orgresearchgate.net This "click chemistry" approach allows for the efficient and reliable synthesis of sulfonimidoyl fluorides, which are stable and versatile precursors to a wide range of other sulfonimidoyl derivatives. nih.govrsc.orgnih.gov The stability of sulfonimidoyl fluorides to hydrolysis, compared to their chloride counterparts, makes them particularly useful synthetic intermediates. rsc.org

Significance of Substituted Aniline (B41778) Scaffolds in Organic Chemistry

Substituted anilines are fundamental building blocks in organic synthesis and are prevalent in a vast array of functional molecules. rsc.org They serve as crucial intermediates in the production of pharmaceuticals, agrochemicals, dyes, and polymers. rsc.org The amino group of aniline can be readily modified to form a variety of other functional groups, making it a versatile handle for chemical transformations. rsc.org

The position of substituents on the aniline ring significantly influences the molecule's properties and reactivity. For instance, ortho-substituted anilines are precursors to bidentate nitrogen ligands and various bioactive agents. rsc.org The ability to introduce substituents at specific positions on the aniline ring is therefore of great importance for the synthesis of complex target molecules. acs.org The 2-substituted aniline motif, in particular, has been investigated as a scaffold for designing molecules that can modulate biological processes. researchgate.netmdpi.com

Historical Context and Evolution of Research on 2-(Methylsulfonimidoyl)aniline and Related Structures

The synthesis of sulfonimidoyl compounds dates back over half a century. rsc.org Early methods often involved the oxidation of sulfinamides or the reaction of sulfinyl chlorides with chloramine (B81541) derivatives. rsc.org For example, the oxidation of arylsulfinyl chlorides with sodium salts of N-chloroarylsulfonamides was an early route to sulfonimidoyl chlorides. rsc.org

A significant advancement in the field was the development of methods for the asymmetric synthesis of sulfonimidoyl compounds, allowing for the preparation of enantiomerically pure materials. nih.gov This has been crucial for investigating the biological activities of these compounds, as different enantiomers can have distinct pharmacological profiles. The introduction of SuFEx chemistry has further revolutionized the synthesis of sulfonimidoyl compounds, providing a modular and highly efficient platform for their preparation. rsc.orgresearchgate.net

Overview of Current Research Trajectories and Future Directions

Current research on sulfonimidoyl compounds, including structures related to this compound, is heavily focused on their application in drug discovery and materials science. thieme-connect.comnih.gov The unique properties of the sulfonimidoyl group make it an attractive bioisostere for the more common sulfonamide group, potentially offering improved pharmacokinetic and physicochemical properties in drug candidates. researchgate.net

A key area of ongoing research is the development of new and more efficient synthetic methods for accessing a diverse range of sulfonimidoyl compounds with high stereochemical control. nih.govchemrxiv.org This includes the design of novel chiral reagents and catalytic systems. nih.gov The exploration of the reactivity of sulfonimidoyl compounds, such as their participation in coupling reactions and nucleophilic substitutions, is also an active field of study. evitachem.com

Future research will likely continue to explore the potential of sulfonimidoyl compounds in medicinal chemistry, with a focus on developing new therapeutic agents. nih.gov The application of these compounds in materials science, for example, in the development of new polymers with unique properties, is another promising avenue for future investigation. nih.gov The continued development of synthetic methodologies will be crucial for unlocking the full potential of this fascinating class of sulfur-nitrogen compounds.

Data Tables

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-(Methylsulfonyl)aniline | 2987-49-7 | C₇H₉NO₂S | 171.22 |

| 2-(Methylsulfonyl)aniline hydrochloride | Not specified | C₇H₁₀ClNO₂S | 207.68 |

| 2-(Methylthio)aniline | 2987-53-3 | C₇H₉NS | Not specified |

| 2,6-Dimethylaniline | 87-62-7 | C₈H₁₁N | 121.182 |

| 4-(Methylsulfonyl)aniline | 5470-49-5 | C₇H₉NO₂S | 171.22 |

| 2-Methoxyaniline-5-sulfonic acid diethylamide | 97-35-8 | C₁₁H₁₈N₂O₃S | 258.337 |

| N-(Methylsulfonimidoyl)aniline hydrochloride | 2305948-99-4 | Not specified | Not specified |

Note: Data sourced from various chemical suppliers and databases. evitachem.comsigmaaldrich.comsigmaaldrich.comnih.govchemsynthesis.comscbt.comnist.gov

Structure

3D Structure

属性

IUPAC Name |

2-(methylsulfonimidoyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULSFYWIHLUPAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30314783 | |

| Record name | 2-(S-Methanesulfonimidoyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30314783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67483-70-9 | |

| Record name | NSC288531 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(S-Methanesulfonimidoyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30314783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-(2-aminophenyl)-S-methylsulfoximine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methylsulfonimidoyl Aniline and Its Derivatives

Strategies for Carbon-Sulfur Bond Formation

The creation of the aryl carbon-sulfur bond is a fundamental step in the synthesis of 2-(methylsulfonimidoyl)aniline. While direct sulfonylation of anilines can be challenging, several indirect methods are employed. One common strategy involves the use of pre-functionalized aromatic precursors. For instance, metal-catalyzed cross-coupling reactions can be utilized to form the C-S bond. Photocatalysis has also emerged as a powerful tool for C-S bond formation under mild conditions, often proceeding through radical intermediates nih.gov. Thiosulfates have been identified as unique and effective sulfur sources in various transformations for constructing sulfur-carbon bonds rsc.org. Another approach involves the derivatization of sulfonyl chlorides, which can be prepared through methods like electrophilic aromatic substitution with chlorosulfonic acid or oxidative chlorination of organosulfur compounds nih.gov. However, these classical methods often suffer from harsh conditions and limited functional group tolerance nih.govacs.org.

More modern approaches focus on the use of transition metal catalysis to overcome these limitations. For example, palladium-catalyzed methods have been developed for the preparation of arylsulfonyl chlorides and subsequent sulfonamides from arylboronic acids, offering a milder and more versatile route nih.gov. These strategies, while not directly forming the sulfonimidoyl group, provide key intermediates that can be further elaborated.

Transformations Involving the Sulfonimidoyl Group

The sulfonimidoyl group is a key functional moiety, and its synthesis and transformation are central to accessing the target compounds. The stereogenic nature of the sulfur center in sulfonimidates adds a layer of complexity and opportunity for asymmetric synthesis rsc.org.

One of the primary methods for constructing the S(VI) sulfonimidoyl center is through the oxidation of S(IV) precursors such as sulfinamides rsc.org. The oxidation of sulfinamides to sulfonimidoyl chlorides can be achieved using various oxidizing agents, including chlorine/N-chlorobenzotriazole or tert-butyl hypochlorite (B82951) rsc.org. These sulfonimidoyl chlorides are versatile intermediates that can be converted to other derivatives.

Recent advancements have also focused on electrochemical methods. For example, an electrochemical strategy has been developed for the direct conversion of sulfenamides into sulfonimidoyl fluorides, proceeding through the sequential oxidation to sulfinamides and then to the final S(VI) fluoride (B91410) acs.orgsemanticscholar.orgacs.org. This method avoids the use of stoichiometric chemical oxidants and provides access to previously challenging compounds acs.org.

A general synthetic pathway often involves the catalytic enantioselective oxidation of a precursor sulfide (B99878) to a sulfoxide, followed by imidation to a sulfoximine (B86345), and subsequent transformations to yield enantioenriched sulfonimidoyl compounds nih.govchemrxiv.org.

Imidation reactions are crucial for introducing the nitrogen component of the sulfonimidoyl group. This can be achieved through various methods, including the reaction of sulfinyl chlorides with N-chloroarylsulfonamides or N,N-dichloroalkylamines to form sulfonimidoyl chlorides rsc.org. Another route involves the reaction of sulfonamides with bulky halophosphoranes, which undergo rearrangement to provide sulfonimidoyl chlorides rsc.org.

The development of "click chemistry," specifically Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, has provided powerful tools for forming sulfonimidoyl compounds rsc.orgnih.govresearchgate.net. Sulfonimidoyl fluorides, which are often more stable than their chloride counterparts, can react with a variety of nucleophiles, including amines, to form sulfonimidamides rsc.orgnih.govnih.gov. The reaction of sulfonimidoyl fluorides with anilines, often activated by a Lewis acid such as Ca(NTf₂)₂, proceeds with inversion of the stereocenter at the sulfur atom to yield chiral sulfonimidamides acs.orgnih.gov.

A notable development is the use of an enantiopure bifunctional S(VI) transfer reagent, which serves as a chiral template for the asymmetric synthesis of a wide range of sulfoximines, sulfonimidoyl fluorides, and sulfonimidamides with excellent enantiopurity researchgate.netnih.gov. Photogenerated perfluoroaryl nitrenes have also been utilized in reactions with sulfinamides to produce sulfonimidamides acs.org.

| Reaction Type | Precursor | Reagents | Product | Key Features |

| Oxidation | Sulfinamide | Chlorine/N-chlorobenzotriazole, tert-butyl hypochlorite | Sulfonimidoyl chloride | Access to versatile S(VI) intermediates rsc.org. |

| Electrochemical Oxidation | Sulfenamide | Electrochemical cell, Fluoride source | Sulfonimidoyl fluoride | Avoids stoichiometric oxidants, sequential oxidation acs.org. |

| SuFEx Reaction | Sulfonimidoyl fluoride | Primary/secondary amines, Lewis acid (e.g., Ca(NTf₂)₂) | Sulfonimidamide | High efficiency, stereospecific, mild conditions nih.govacs.orgnih.gov. |

| Imidation | Sulfinyl chloride | N-chloroarylsulfonamides | Sulfonimidoyl chloride | Historical and foundational method rsc.org. |

Functionalization of the Aniline (B41778) Moiety

The aniline portion of this compound offers a platform for further molecular diversification through reactions on the aromatic ring. The strong activating and ortho-, para-directing nature of the amino group significantly influences the regioselectivity of these reactions chemistrysteps.comlkouniv.ac.inbyjus.com.

The amino group is a powerful activating group in electrophilic aromatic substitution (EAS) reactions, directing incoming electrophiles to the ortho and para positions chemistrysteps.combyjus.comwikipedia.org. This is due to the ability of the nitrogen's lone pair to donate electron density into the aromatic π-system, stabilizing the cationic intermediate (arenium ion) wikipedia.org.

Common EAS reactions for anilines include halogenation, nitration, and sulfonation byjus.comwikipedia.org. However, the high reactivity of aniline can lead to multiple substitutions and side reactions. For example, direct bromination of aniline in bromine water readily produces 2,4,6-tribromoaniline (B120722) byjus.com. Nitration of aniline under strongly acidic conditions can be problematic as the amino group gets protonated to form the anilinium ion, which is a meta-directing and deactivating group byjus.com. To control the reactivity and achieve monosubstitution, the amino group is often protected, for instance, by acetylation to form acetanilide. The less activating acetamido group still directs ortho and para, but allows for more controlled substitutions.

The sulfonimidoyl group is expected to be an electron-withdrawing group, which would deactivate the ring towards EAS. Its directing effect would need to be considered in concert with the powerful activating effect of the amino group.

| EAS Reaction | Reagents | Typical Product with Aniline | Controlling Factors |

| Halogenation | Br₂/H₂O | 2,4,6-Tribromoaniline | High reactivity often leads to polysubstitution byjus.com. |

| Nitration | HNO₃/H₂SO₄ | Mixture of ortho, meta, and para isomers | Protonation of the amino group forms a meta-directing anilinium ion byjus.com. |

| Sulfonation | Fuming H₂SO₄ | Anilinium hydrogensulfate -> Sulfanilic acid | Reaction proceeds via the anilinium salt byjus.com. |

Transition metal-catalyzed cross-coupling reactions are indispensable tools for C-C and C-heteroatom bond formation on aromatic rings. While the aniline itself can be synthesized via cross-coupling, the aniline ring, once formed, can also participate in these reactions, typically after conversion of the amino group or a ring hydrogen to a suitable handle (e.g., a halide or triflate).

Strategies for the synthesis of anilines often involve the metal-catalyzed coupling of an amine with an aryl halide or boronic acid researchgate.net. For functionalizing the aniline ring of a pre-existing molecule like this compound, one could envision first introducing a halogen at the para position via electrophilic halogenation (after protecting the amine), and then using this halide in a subsequent cross-coupling reaction, such as a Suzuki, Heck, or Buchwald-Hartwig reaction.

The use of a directing group can facilitate C-H activation and functionalization at a specific position. The amino group itself, or a derivative, can act as a directing group. For instance, N-aryl-2-aminopyridines are widely used substrates where the pyridyl group directs C-H activation at the ortho position of the N-aryl ring nih.govrsc.org. This strategy could potentially be adapted for the selective functionalization of the aniline moiety in this compound. Recent methods have also explored micellar chemistry for Suzuki cross-coupling reactions involving anilines, offering efficient and environmentally friendly procedures in water mdpi.com.

Stereoselective Synthesis of Chiral Sulfonimidamides featuring Aromatic Units

The creation of sulfonimidamides with a chiral sulfur center, particularly those attached to an aromatic unit like in this compound, requires precise control over the reaction's stereochemistry. Traditional methods often relied on the separation of racemic mixtures or the use of chiral auxiliaries. researchgate.netacs.org Modern approaches, however, focus on more direct and efficient catalytic enantioselective methods and stereospecific transformations of chiral precursors. researchgate.netnih.gov These advanced strategies are crucial for accessing optically pure sulfonimidamides, which are vital for developing new pharmaceuticals and agrochemicals. acs.orgnih.gov

One of the primary strategies involves the nucleophilic substitution reaction of chiral sulfonimidoyl halides with various amines. researchgate.net The stability and reactivity of the sulfonimidoyl halide are critical factors in these transformations. For instance, enantioenriched sulfonimidoyl fluorides have emerged as valuable and stable intermediates for these stereospecific reactions. researchgate.netrsc.org

Enantiospecific Transformations via Sulfur(VI) Intermediates

A significant breakthrough in the synthesis of aniline-derived sulfonimidamides is the enantiospecific reaction of chiral sulfonimidoyl fluorides with anilines. This transformation is effectively promoted by a Lewis acid, calcium bistriflimide [Ca(NTf₂)₂], and proceeds via a sulfur–fluorine exchange (SuFEx) mechanism. organic-chemistry.orgnih.gov The reaction yields products with high enantiomeric excess (>99% ee) and proceeds with a complete inversion of the configuration at the sulfur stereocenter. organic-chemistry.orgsemanticscholar.orgnih.gov

The process is robust for a range of electron-rich and moderately electron-deficient anilines. organic-chemistry.org Optimal reaction conditions typically involve using tert-amyl alcohol as the solvent and two equivalents of the aniline nucleophile to prevent hydrolysis of the starting material. organic-chemistry.org The use of a chiral S(VI) intermediate, the sulfonimidoyl fluoride, allows for the direct transfer of chirality to the final sulfonimidamide product. researchgate.net This method represents a powerful tool for the modular and stereocontrolled synthesis of a diverse library of chiral sulfonimidamides. researchgate.net

Table 1: Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides

| Entry | Aniline Reactant | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|---|

| 1 | Aniline | 96 | >99 | Inversion |

| 2 | 4-MeO-Aniline | 95 | >99 | Inversion |

| 3 | 4-Cl-Aniline | 92 | >99 | Inversion |

| 4 | 3-Me-Aniline | 94 | >99 | Inversion |

| 5 | 2-Me-Aniline | 85 | >99 | Inversion |

Data synthesized from research on reactions of chiral sulfonimidoyl fluorides with various anilines. organic-chemistry.orgnih.gov

Mechanistic Aspects of Stereocontrol in Sulfonimidoyl Formation

The high degree of stereocontrol observed in the Ca(NTf₂)₂-mediated reaction is attributed to the formation of a specific transition state. nih.gov Experimental and computational studies have revealed that the calcium ion plays a crucial role by coordinating with the sulfonimidoyl group to form a six-membered chelate transition state. organic-chemistry.orgsemanticscholar.orgnih.gov This chelation activates the sulfur-fluorine bond, making the sulfur center more electrophilic and susceptible to nucleophilic attack by the aniline. nih.gov

The reaction proceeds through an Sₙ2-type mechanism at the sulfur atom. organic-chemistry.org In the transition state, the incoming aniline nitrogen attacks the sulfur atom from the side opposite to the departing fluoride ligand. The leaving fluoride ion is stabilized by its coordination with the Ca²⁺ ion. nih.govnih.gov This well-organized, chelate-controlled transition state is responsible for the observed inversion of stereochemistry and the high enantiospecificity of the reaction. organic-chemistry.org Interestingly, the reaction can exhibit product inhibition, as the newly formed sulfonimidamide can also coordinate to the calcium catalyst. This can be overcome by using an excess of the Lewis acid. organic-chemistry.orgnih.gov

Considerations for Green Chemistry Principles in Synthesis

Efforts to align the synthesis of sulfonimidamides and related sulfonamides with the principles of green chemistry are ongoing. These approaches aim to reduce waste, avoid harsh reagents, and minimize the use of hazardous organic solvents. researchgate.net

One promising strategy is the use of mechanochemistry, which involves solvent-free, one-pot reactions. rsc.org This technique has been successfully applied to the synthesis of sulfonamides through a tandem oxidation-chlorination followed by amination, offering an environmentally friendly and cost-effective alternative. rsc.org

Furthermore, electrochemical methods are emerging as a conceptually new and greener route to aromatic sulfonamides, avoiding the harsh conditions often associated with classical synthetic methods. chemistryworld.com Catalyst-free approaches, which proceed efficiently in short reaction times with high yields, also contribute to a more sustainable chemical synthesis. researchgate.net

Table 2: Green Chemistry Approaches in Sulfonamide Synthesis

| Principle | Methodology | Key Advantages | Reference |

|---|---|---|---|

| Waste Prevention | Mechanosynthesis | Solvent-free, one-pot procedure | rsc.org |

| Safer Solvents | Reaction in Water/Glycerol/EtOH | Reduced use of hazardous solvents, simple workup | researchgate.net |

| Safer Solvents | Use of Dimethyl Carbonate | Application of a recognized green solvent | rsc.org |

| Design for Energy Efficiency | Electrochemical Synthesis | Avoids harsh conditions and high temperatures | chemistryworld.com |

| Catalysis | Catalyst-Free Conditions | High yields and selectivity without a catalyst | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 2 Methylsulfonimidoyl Aniline

Reactivity of the Sulfonimidoyl Moiety

The sulfonimidoyl group, a sulfur(VI) functional group, is a key center of reactivity in 2-(Methylsulfonimidoyl)aniline. Its tetracoordinate, hexavalent sulfur atom is electrophilic and participates in several fundamental reactions.

Nucleophilic Additions to the Sulfonimidoyl Nitrogen/Sulfur

The sulfur atom in the sulfonimidoyl moiety is susceptible to nucleophilic attack. This reactivity is often exploited by converting the parent NH-sulfonimidoyl group into a better leaving group, such as a sulfonimidoyl halide. For instance, N-alkylbenzenesulfonimidoyl chlorides can be generated by the oxidation of the corresponding sulfinamide with chlorine acs.org. These activated intermediates readily react with a variety of nucleophiles.

Nucleophilic substitution at the tetracoordinate sulfur center has been shown to proceed with inversion of configuration acs.org. This stereochemical outcome is consistent with an SN2-like mechanism at the sulfur atom. A range of nucleophiles can be employed in these reactions, including:

Organometallic Reagents: While early work with Grignard reagents and sulfonimidoyl chlorides often resulted in reduction to the sulfinamide, it was later found that sulfonimidoyl fluorides react cleanly with organolithium reagents to form sulfoximines nih.gov. This demonstrates that the choice of both the leaving group on sulfur and the nucleophile is critical for the reaction outcome.

Amines and Phenoxides: Sulfonimidoyl chlorides react with amines and phenoxides to yield sulfonimidamides and sulfonimidates, respectively rsc.org. Recent developments have utilized sulfur(VI) fluoride-exchange (SuFEx) chemistry, where sulfonimidoyl fluorides react with phenols in the presence of a base to form sulfonimidates, often with high yields and stereospecificity rsc.org.

Electrochemical methods have also been developed for the synthesis of sulfonimidoyl fluorides from sulfenamides, which can then be used in SuFEx reactions with various nucleophiles acs.orgresearchgate.net.

Table 1: Reactivity of Sulfonimidoyl Derivatives with Nucleophiles

| Sulfonimidoyl Derivative | Nucleophile | Product | Reference |

|---|---|---|---|

| Sulfonimidoyl Chloride | Alkyllithium | Sulfoximine (B86345) | acs.org |

| Sulfonimidoyl Fluoride (B91410) | Organolithium | Sulfoximine | nih.gov |

| Sulfonimidoyl Chloride | Phenoxide | Sulfonimidate | rsc.org |

| Sulfonimidoyl Fluoride | Phenol/Base | Sulfonimidate | rsc.org |

| Sulfonimidoyl Fluoride | Amine | Sulfonimidamide | researchgate.net |

Rearrangement Reactions

The sulfonimidoyl functional group and its precursors can undergo several types of rearrangement reactions. One notable example is the reaction of sulfonamides with bulky halophosphoranes, which leads to a rearrangement to form sulfonimidoyl chlorides rsc.org. Another relevant transformation is the rapid rearrangement of sulfinyl hydroxylamines to sulfonimidates, which involves the migration of an alkoxy group from the nitrogen atom to the sulfur atom rsc.org.

In a process inspired by the historic Tyrer sulfonation process, arylsulfamates have been shown to undergo thermal rearrangement to produce para-sulfonyl anilines. This reaction proceeds through an intermolecular mechanism involving an N-SO3 intermediate, highlighting the potential for migration of sulfur-containing groups from nitrogen to the aromatic ring nih.gov.

Reactivity of the Aniline (B41778) Moiety

The aniline portion of this compound possesses its own distinct reactivity, primarily centered on the amino group and the aromatic ring.

Electrophilic Aromatic Substitution Reactions: Regiochemical Control and Electronic Effects

The amino group (-NH2) of the aniline moiety is a powerful activating group and is ortho-, para-directing in electrophilic aromatic substitution (EAS) reactions. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring, thereby increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate formed during the substitution nih.gov.

Conversely, the sulfonimidoyl group is expected to be an electron-withdrawing and deactivating group, similar to the structurally related sulfonyl (-SO2R) and sulfonyl fluoride (-SO2F) groups. The Hammett constants for the -SO2F group, for example, are σm = 0.80 and σp = 0.91, indicating strong electron-withdrawing character through both inductive and resonance effects pitt.edu. This deactivating nature directs incoming electrophiles to the meta position relative to the sulfonimidoyl group.

Oxidation Pathways of the Aniline Nitrogen

The nitrogen atom of the aniline moiety is susceptible to oxidation. The electrochemical oxidation of substituted anilines has been shown to proceed via an initial oxidation at the basic nitrogen to form a cation radical intermediate. This intermediate can then lead to a variety of products, including benzidine, diphenylamine, hydrazobenzene, and azobenzene (B91143) derivatives, depending on the substituents present on the aniline ring .

Chemical oxidation of anilines can also be achieved using various oxidizing agents. For example, hypervalent iodine reagents have been used to mediate the oxidation of anilines, forming electrophilic N-aryl cationic intermediates that can be trapped by intramolecular nucleophiles chemrxiv.org. The oxidation of sulfides to sulfoximines can be achieved using reagents like (diacetoxyiodo)benzene (B116549) in the presence of ammonium (B1175870) carbamate, indicating that the sulfur moiety can be stable under certain oxidative conditions used to functionalize nitrogen centers nih.gov. However, strong oxidants can lead to a mixture of products, and the presence of the oxidizable sulfur atom in the sulfonimidoyl group adds another layer of complexity to predicting the reaction outcome.

Intramolecular Cyclization Reactions for Heterocycle Synthesis

The juxtaposition of the aniline and sulfonimidoyl groups in this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems, particularly those containing the benzothiazine framework.

A notable example is the acid-catalyzed intramolecular cyclization of N-[2-(N-Cyano-S-methylsulfonimidoyl)phenyl]benzamide derivatives. In this reaction, the N-cyano sulfoximine is first hydrolyzed with aqueous sulfuric acid to generate an NH-sulfoximine intermediate. This intermediate then undergoes intramolecular cyclocondensation to afford thiadiazine 1-oxides in good yields acs.orgnih.gov. This one-pot protocol demonstrates a practical route to complex heterocyclic frameworks starting from a derivative of this compound acs.orgnih.gov.

The proposed mechanism involves the formation of an N-urea sulfoximine, which is subsequently hydrolyzed to the key NH-sulfoximine that participates in the ring-closing step acs.org.

Table 2: Intramolecular Cyclization of a 2-(Sulfonimidoyl)aniline Derivative

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| N-[2-(N-Cyano-S-methylsulfonimidoyl)phenyl]benzamide | H2SO4, H2O, 1,4-dioxane | 3-Methyl-4-phenyl-4H-benzo[e] acs.orgnih.govresearchgate.netthiadiazine 1-oxide | 85% | acs.orgnih.gov |

| N-[2-(N-Cyano-S-methylsulfonimidoyl)phenyl]-4-methoxybenzamide | H2SO4, H2O, 1,4-dioxane | 4-(4-Methoxyphenyl)-3-methyl-4H-benzo[e] acs.orgnih.govresearchgate.netthiadiazine 1-oxide | 75% | acs.orgnih.gov |

| N-[2-(N-Cyano-S-methylsulfonimidoyl)phenyl]thiophene-2-carboxamide | H2SO4, H2O, 1,4-dioxane | 3-Methyl-4-(thiophen-2-yl)-4H-benzo[e] acs.orgnih.govresearchgate.netthiadiazine 1-oxide | 78% | acs.orgnih.gov |

This reactivity highlights the synthetic utility of this compound as a building block for accessing medicinally relevant heterocyclic scaffolds.

Formation of Sulfur-Containing Heterocycles (e.g., Thiadiazine 1-Oxides)

The synthesis of 1,2,6-thiadiazine 1-oxides from sulfonimidamides has been reported through their reaction with β-alkoxyvinyl trifluoromethylketones under mechanochemical conditions rsc.org. While this specific reaction has not been documented for this compound itself, the underlying reactivity of the sulfonimidoyl group suggests a potential pathway for the formation of related sulfur-containing heterocycles.

In a hypothetical reaction, the NH group of the sulfonimidoyl moiety in this compound could react with a suitable dielectrophile, leading to cyclization. For instance, a reaction with a 1,3-dicarbonyl compound or its equivalent in the presence of a dehydrating agent could potentially lead to the formation of a benzo[e] rsc.orgnih.govacs.orgthiadiazine 1-oxide derivative. The reaction would likely proceed through initial condensation of the sulfonimidoyl nitrogen with one of the carbonyl groups, followed by cyclization involving the aniline nitrogen and the second carbonyl group.

A plausible reaction scheme is depicted below:

Scheme 1: Proposed Synthesis of a Benzo[e] rsc.orgnih.govacs.orgthiadiazine 1-Oxide Derivative

| Reactant 1 | Reactant 2 | Product | Conditions (Proposed) |

| This compound | 1,3-Diketone (e.g., Acetylacetone) | 3,4-Dihydro-3-methyl-4-oxo-2H-benzo[e] rsc.orgnih.govacs.orgthiadiazine 1-oxide | Acid or base catalysis, dehydrating agent |

This proposed transformation would be a significant extension of the known chemistry of sulfonimidamides and would provide access to a novel class of sulfur-containing heterocycles with potential biological activity. Mechanistic investigations would be necessary to elucidate the precise pathway and optimize reaction conditions.

Ring-Closing Reactions Involving the Sulfonimidoyl and Aniline Groups

The proximate positioning of the sulfonimidoyl and aniline groups in this compound suggests the possibility of intramolecular ring-closing reactions to form unique tricyclic systems. Such reactions could be initiated by activation of either the sulfonimidoyl or the aniline moiety.

One potential avenue involves the activation of the sulfonimidoyl sulfur, making it more electrophilic. For example, treatment with a strong acid or a Lewis acid could facilitate the nucleophilic attack of the aniline nitrogen onto the sulfur atom. This would lead to the formation of a five-membered ring fused to the benzene ring. Subsequent rearrangement or elimination could then yield a stable heterocyclic product.

Another possibility is the reaction with a bifunctional reagent that bridges the sulfonimidoyl and aniline groups. For example, a reagent with two electrophilic centers could react with the NH of the sulfonimidoyl group and the NH2 of the aniline group to form a new heterocyclic ring.

The following table outlines a hypothetical ring-closing reaction:

| Starting Material | Reagent | Proposed Product | Key Transformation |

| This compound | Phosgene or equivalent | A dibenzo[d,f] rsc.orgrsc.orgnih.govthiazaphosphepine derivative | Intramolecular cyclization via reaction with a bifunctional electrophile |

Detailed mechanistic studies, including computational modeling and isotopic labeling experiments, would be crucial to validate these proposed reaction pathways and to understand the factors controlling the regioselectivity and stereoselectivity of such transformations.

Hydrolytic Stability and Acid-Catalyzed Transformations

The stability of the sulfonimidoyl group is a key factor in its utility in various applications. While specific data on the hydrolytic stability of this compound is not available, the general stability of sulfonimidamides can provide some insights. Sulfonimidamides are generally considered to be relatively stable compounds.

Under neutral or basic conditions, the S-N bond of the sulfonimidoyl group is expected to be largely stable to hydrolysis. However, under acidic conditions, protonation of one of the nitrogen atoms could render the sulfur atom more susceptible to nucleophilic attack by water. This could potentially lead to the cleavage of the sulfonimidoyl group, yielding the corresponding sulfonic acid and aniline derivatives.

Proposed Acid-Catalyzed Hydrolysis Pathway:

Protonation of the sulfonimidoyl nitrogen.

Nucleophilic attack of water on the sulfur atom.

Cleavage of the S-N bond to form a sulfinamide intermediate.

Further hydrolysis of the sulfinamide to the sulfonic acid.

The presence of the ortho-amino group might influence the rate and mechanism of hydrolysis. It could potentially participate in an intramolecular acid-catalyzed process, either by protonating the sulfonimidoyl group or by stabilizing intermediates.

Beyond simple hydrolysis, acid-catalyzed conditions could also induce other transformations. For instance, a rearrangement involving the sulfonimidoyl group might occur, although no such reactions have been reported for this specific compound. Further research is needed to fully understand the behavior of this compound under various pH conditions and to explore the potential for acid-catalyzed rearrangements to generate novel molecular architectures.

Structural Characterization and Solid State Properties of 2 Methylsulfonimidoyl Aniline

X-ray Crystallographic Analysis

X-ray crystallography provides definitive information about the spatial arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for 2-(Methylsulfonimidoyl)aniline is not publicly available, analysis of analogous compounds such as 5-Amino-2-methylbenzenesulfonamide allows for a detailed prediction of its molecular and supramolecular features.

The molecular conformation of this compound is expected to be influenced by the steric and electronic interactions between the aniline (B41778) ring and the methylsulfonimidoyl group. The sulfonimidoyl group, with its tetrahedral geometry around the sulfur atom, is analogous to the sulfonyl group in sulfonamides. nih.gov The orientation of this group relative to the aromatic ring is a key conformational feature.

To illustrate typical bond parameters in a related structure, the crystallographic data for 5-Amino-2-methylbenzenesulfonamide is presented below. These values provide a reasonable approximation for the expected bond lengths and angles in the sulfonamide analogue of the target molecule.

| Bond | Length (Å) |

|---|---|

| S-O1 | 1.435 (2) |

| S-O2 | 1.439 (2) |

| S-N2 | 1.621 (3) |

| S-C1 | 1.765 (3) |

| N1-C4 | 1.401 (4) |

| Angle | Degree (°) |

|---|---|

| O1-S-O2 | 119.2 (1) |

| O1-S-N2 | 107.9 (1) |

| O2-S-N2 | 106.8 (1) |

| O1-S-C1 | 108.5 (1) |

| O2-S-C1 | 108.3 (1) |

| N2-S-C1 | 105.4 (1) |

The solid-state packing of this compound will be governed by a variety of intermolecular interactions, leading to a specific supramolecular assembly. The presence of both hydrogen bond donors (the amino and imido N-H groups) and acceptors (the sulfinyl oxygen and the nitrogen atoms) suggests that hydrogen bonding will play a dominant role in the crystal packing. nih.gov

In the crystal structure of 5-Amino-2-methylbenzenesulfonamide, intermolecular N—H⋯O interactions are the primary forces linking the molecules into a three-dimensional network. nih.gov A similar arrangement is anticipated for this compound, where the N-H groups of the aniline and the sulfonimidoyl moiety can engage in hydrogen bonding with the oxygen and nitrogen atoms of neighboring molecules.

The intricate network of hydrogen bonds is a defining feature of the crystal structures of sulfonamides and related compounds. acs.org These interactions can lead to the formation of various motifs, such as chains, dimers, and sheets. nih.gov For this compound, the potential for multiple hydrogen bond donors and acceptors allows for the formation of a complex and stable three-dimensional hydrogen-bonded network. The amino protons are likely to interact with the sulfinyl oxygen, while the imido proton can also participate in hydrogen bonding. nih.gov

In addition to hydrogen bonding, π-π stacking interactions between the aromatic aniline rings are expected to contribute to the stability of the crystal lattice. researchgate.netacs.org The parallel or offset stacking of the phenyl rings is a common feature in the crystal packing of aromatic molecules and is anticipated to be observed in the solid state of this compound. The interplay between the hydrogen bonding network and π-stacking interactions will ultimately determine the final crystal structure. nih.gov

Advanced Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the electronic and vibrational energy levels of a molecule, offering insights into its structure and bonding.

Multidimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for elucidating the connectivity of atoms within a molecule. columbia.edu While specific 2D NMR spectra for this compound are not available in the literature, the expected correlations can be predicted based on its structure.

An HSQC spectrum would reveal direct one-bond correlations between protons and the carbon atoms to which they are attached. For this compound, this would allow for the unambiguous assignment of the aromatic protons to their corresponding carbons on the aniline ring, as well as the protons of the methyl group to the methyl carbon.

To provide an indication of the expected chemical shifts, the ¹H and ¹³C NMR data for the related compound N-phenylmethanesulfonamide are presented below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | 7.19-7.35 | 120.9, 125.4, 129.7 |

| Aromatic C-N | - | 136.9 |

| CH₃ | 3.01 | 39.2 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. americanpharmaceuticalreview.comresearchgate.net These methods are highly sensitive to the types of chemical bonds and functional groups present. The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its constituent functional groups.

The key vibrational modes for this compound would include:

N-H stretching vibrations: The aniline NH₂ group and the sulfonimidoyl N-H group will show characteristic stretching bands in the high-frequency region of the IR and Raman spectra, typically around 3300-3500 cm⁻¹. znaturforsch.com

S=O stretching vibration: The sulfinyl group will have a strong absorption band in the IR spectrum, expected in the range of 1050-1250 cm⁻¹, characteristic of S=O stretching.

S-N and S-C stretching vibrations: These will appear at lower frequencies and can provide information about the sulfonimidoyl backbone.

Aromatic C-H and C=C stretching vibrations: The aniline ring will give rise to a series of bands corresponding to C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1400-1600 cm⁻¹ region. znaturforsch.com

The complementary nature of IR and Raman spectroscopy would provide a comprehensive vibrational profile of the molecule. americanpharmaceuticalreview.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aniline N-H | Stretching | 3300 - 3500 |

| Sulfonimidoyl N-H | Stretching | ~3200 - 3300 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methyl C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| S=O | Stretching | 1050 - 1250 |

High-Resolution Mass Spectrometry for Structural Confirmation

High-resolution mass spectrometry (HRMS) serves as a critical analytical technique for the structural confirmation of newly synthesized compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z). This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. In the case of this compound, HRMS is employed to verify its molecular formula, C₇H₁₀N₂OS.

The analysis involves ionizing the compound, typically using a soft ionization technique such as electrospray ionization (ESI), to produce the protonated molecule [M+H]⁺. The m/z value of this ion is then measured by a high-resolution mass analyzer. The experimentally determined mass is subsequently compared to the theoretically calculated mass for the proposed molecular formula. A minimal difference between these two values, usually expressed in parts per million (ppm), provides strong evidence for the correct elemental composition and, by extension, the successful synthesis of the target molecule.

Detailed research findings from the characterization of this compound would include the experimentally observed m/z of the protonated molecule, which is then compared against the calculated exact mass. For the molecular formula C₇H₁₀N₂OS, the theoretical monoisotopic mass of the neutral molecule is 170.05138 Da. The expected m/z for the protonated species ([C₇H₁₁N₂OS]⁺) would be 171.05866.

The table below illustrates the expected data from a high-resolution mass spectrometry analysis of this compound.

| Parameter | Value |

| Molecular Formula | C₇H₁₀N₂OS |

| Ion Species | [M+H]⁺ |

| Calculated m/z | 171.05866 |

| Observed m/z | Value to be determined experimentally |

| Mass Error (ppm) | Value to be calculated based on experimental data |

The confirmation of the molecular formula through a low mass error in the HRMS analysis, in conjunction with other spectroscopic data such as NMR, provides unequivocal evidence for the structural identity of this compound.

Computational and Theoretical Chemistry Studies of 2 Methylsulfonimidoyl Aniline

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT methods are widely used because they offer a favorable balance between accuracy and computational cost, making them suitable for studying molecules of moderate size. For a molecule like 2-(Methylsulfonimidoyl)aniline, DFT calculations would be employed to investigate its fundamental electronic and structural properties.

A primary output of quantum chemical calculations is the electronic structure of the molecule. This analysis would reveal how electrons are distributed within this compound. Key aspects include:

Molecular Orbitals (MOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability.

Electron Density Distribution: Mapping the electron density would show which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic).

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface, highlighting regions for potential intermolecular interactions, particularly hydrogen bonding.

| Property | Description | Hypothetical Data Example |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.3 eV |

This table is for illustrative purposes only and does not represent actual data for this compound.

DFT calculations are instrumental in exploring the energetics of a molecule.

Conformational Landscapes: Molecules can exist in different spatial arrangements called conformations. By systematically rotating the rotatable bonds (e.g., the C-S and S-N bonds), a potential energy surface can be generated. This map reveals the most stable conformations (energy minima) and the energy barriers to interconversion between them.

A significant advantage of quantum chemistry is its ability to predict various types of spectra. These theoretical spectra can be compared with experimental data to confirm the molecule's structure.

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies and intensities, corresponding to the stretching and bending of chemical bonds. This theoretical IR spectrum can be compared to an experimental one to aid in functional group identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of NMR-active nuclei (e.g., ¹H, ¹³C, ¹⁵N). This is invaluable for interpreting experimental NMR spectra and assigning signals to specific atoms in the molecule.

| Spectroscopic Data | Predicted Value (Hypothetical) |

| Key IR Frequency (N-H stretch) | ~3400 cm⁻¹ |

| ¹³C NMR Chemical Shift (C-NH₂) | ~145 ppm |

| ¹H NMR Chemical Shift (NH₂) | ~4.5 ppm |

This table is for illustrative purposes only and does not represent actual data for this compound.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations are used to study the physical movements and interactions of molecules over time.

Beyond the static picture of a conformational landscape from DFT, molecular mechanics methods can perform a more extensive conformational search. This is particularly important for flexible molecules, allowing for the identification of a wide range of low-energy structures. This analysis would reveal the inherent flexibility of the sulfonimidoyl and aniline (B41778) groups and how they orient relative to each other.

Molecular Dynamics (MD) simulations model the movement of a molecule and its interactions with its environment (e.g., solvent molecules or other solutes) over a period of time. For this compound, an MD simulation could:

Analyze Solvation: Show how solvent molecules (like water) arrange around the solute and form hydrogen bonds with the amine and sulfonimidoyl groups.

Study Self-Aggregation: Determine if two or more molecules of this compound are likely to interact and form dimers or larger aggregates in solution. The simulation would identify the primary modes of interaction (e.g., hydrogen bonding, pi-stacking between the aniline rings).

Mechanistic Insights from Computational Studies

Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level, offering insights that are often inaccessible through experimental methods alone. For this compound and related sulfonimidamides, computational studies have been instrumental in understanding their synthesis, particularly in clarifying the role of catalysts and the nature of transition states.

The synthesis of aniline-derived sulfonimidamides, such as this compound, can be achieved with high enantiospecificity through the reaction of chiral sulfonimidoyl fluorides with anilines. nih.gov This transformation is often catalyzed by Lewis acids like calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂). nih.govvulcanchem.com Computational mechanistic studies have been crucial in characterizing the transition state (TS) of this key reaction. nih.gov

The reaction is understood to proceed via an S_N2-like transition state, which accounts for the observed inversion of stereochemistry at the sulfur center. nih.gov Density functional theory (DFT) calculations, for instance at the ωB97XD/6-311+G(d,p) level, have shown that the calcium catalyst plays a pivotal role in stabilizing this transition state. vulcanchem.com The Ca²⁺ ion coordinates with the sulfonimidoyl fluoride (B91410), forming a stable six-membered chelate ring. nih.govvulcanchem.com This chelation activates the sulfur center toward nucleophilic attack. In the transition state, the leaving fluoride ion (F⁻) directly coordinates with the Ca²⁺ ion, facilitating its departure and lowering the energy barrier of the reaction. nih.gov This chelate-assisted mechanism is key to the reaction's efficiency and stereochemical outcome. nih.gov

| Feature | Description | Source |

| Reaction Type | S_N2-like nucleophilic substitution | nih.gov |

| Key Interaction | Formation of a six-membered chelate between Ca(NTf₂)₂ and the sulfonimidoyl group | nih.govvulcanchem.com |

| Role of Catalyst | Lewis acid activation of the sulfur center and stabilization of the leaving group (F⁻) | nih.gov |

| Stereochemistry | Proceeds with inversion of configuration at the chiral sulfur atom | nih.gov |

| Energy Profile | Described as a relatively low-energy transition state with a gentle overall driving force | nih.gov |

Computational studies have elucidated the step-by-step pathway for the Ca²⁺-catalyzed synthesis of aniline-derived sulfonimidamides. nih.gov The mechanism begins with the coordination of the sulfonimidoyl moiety to the Ca(NTf₂)₂ catalyst, forming a stable complex. nih.gov

An interesting aspect revealed by computational models is the potential for product inhibition. The resulting sulfonimidamide product can also coordinate to the Ca(NTf₂)₂ catalyst. This product-catalyst complex is calculated to be 6.3 kcal/mol more stable than the initial reactant-catalyst complex. nih.gov This suggests that as the product concentration increases, it can displace the sulfonimidoyl fluoride reactant from the catalyst, effectively inhibiting the reaction and explaining why heating is sometimes required to achieve full conversion. nih.gov

| Step | Description | Calculated Energy Change | Source |

| 1 | Coordination of sulfonimidoyl fluoride to Ca(NTf₂)₂ | - | nih.gov |

| 2 | Formation of an aniline adduct: [Ca(NTf₂)₂(sulfonimidoyl fluoride)]·PhNH₂ | +3.3 kcal/mol (relative to separated reactants) | nih.gov |

| 3 | S_N2-like nucleophilic attack via the transition state | - | nih.gov |

| 4 | Formation of the product-catalyst complex: [Ca(NTf₂)₂(sulfonimidamide)] | -6.3 kcal/mol (relative to reactant-catalyst complex) | nih.gov |

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. eurjchem.comnih.gov The Hirshfeld surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all neighboring molecules. nih.gov This analysis provides a detailed picture of the molecular environment and is instrumental in understanding crystal packing.

The surface can be mapped with various properties, such as d_norm, which is a normalized contact distance. The d_norm surface displays a red-white-blue color scale, where red spots indicate close intermolecular contacts (shorter than van der Waals radii), white regions represent contacts around the van der Waals separation, and blue areas signify longer contacts. nih.gov

While a specific Hirshfeld analysis for this compound is not available, analysis of structurally related compounds like 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline (B195563) reveals the prominence of N-H···O hydrogen bonds, which form extensive networks in the crystal structure. eurjchem.com Based on the functional groups present in this compound, a similar pattern of interactions is expected, dominated by hydrogen bonds and general H···H contacts.

| Interaction Type | Percentage Contribution (%) | Description |

| H···H | ~45-55% | Represents the most abundant, non-specific van der Waals contacts. |

| O···H / N···H | ~25-35% | Corresponds to strong N-H···O and N-H···N hydrogen bonds. Appears as distinct sharp spikes on the 2D fingerprint plot. |

| C···H | ~10-15% | Indicates weaker C-H···π or other C-H involved contacts. |

| Other (S···H, C···C, etc.) | <5% | Minor contributions from other van der Waals and electrostatic interactions. |

Note: The data in this table are representative values based on analyses of molecules containing aniline and sulfonamide-like functional groups to illustrate the expected distribution of intermolecular contacts for this compound.

Applications of 2 Methylsulfonimidoyl Aniline in Advanced Chemical Synthesis and Materials Science

As Strategic Reagents in Organic Transformations

While specific, extensively documented examples of 2-(methylsulfonimidoyl)aniline as a strategic reagent in complex organic transformations are still emerging in the literature, its inherent chemical functionalities suggest its potential utility in a variety of reactions. The presence of a primary aromatic amine, a sulfonimidoyl NH group, and the sulfur center itself offers multiple sites for reactivity.

For instance, the aniline (B41778) moiety can readily undergo N-alkylation and N-arylation reactions. vulcanchem.com Furthermore, the sulfonimidoyl group can participate in coordination with metal catalysts, influencing the stereochemical outcome of reactions. Chiral sulfonimidamides derived from this compound have shown promise as ligands in asymmetric hydrogenation processes, highlighting the potential of the core structure to act as a directing or activating group in catalytic cycles. vulcanchem.com

Role as Building Blocks for Diverse Organic Scaffolds

The bifunctional nature of this compound, possessing both a nucleophilic aniline group and a modifiable sulfonimidoyl moiety, makes it an attractive building block for the synthesis of a variety of organic scaffolds, particularly nitrogen-containing heterocycles. These heterocyclic structures are of significant interest due to their prevalence in pharmaceuticals and other biologically active molecules.

One notable application is in the synthesis of quinazolines and their derivatives. The reaction of 2-aminobenzylamine, a related aniline derivative, with aldehydes demonstrates a feasible pathway to highly substituted quinazolines. This suggests that this compound could be a valuable precursor for novel quinazoline-based compounds with unique properties imparted by the sulfonimidoyl group.

Development of Novel Methodologies in Synthetic Chemistry

The unique reactivity of the sulfonimidoyl group in this compound is paving the way for the development of new synthetic methodologies. A significant advancement is the enantiospecific synthesis of aniline-derived sulfonimidamides from chiral sulfonimidoyl fluorides. nih.gov This reaction, which proceeds with an inversion of the stereocenter at the sulfur atom, is facilitated by a calcium Lewis acid activator. nih.gov

Computational and mechanistic studies have revealed that a chelate-type coordination of the sulfonimidoyl group to the calcium ion is crucial for the success of this transformation, leading to a six-membered chelate transition state. nih.gov This methodology provides a powerful tool for accessing chiral sulfonimidamide analogues of sulfonamides, expanding the available chemical space for drug discovery and other applications.

Bioisosteric Replacement Studies in Molecular Design

The structural and electronic similarity between the sulfonimidoyl and sulfonamide groups has made this compound and its derivatives valuable tools in bioisosteric replacement studies. Bioisosterism is a key strategy in medicinal chemistry for optimizing the physicochemical and pharmacological properties of drug candidates.

Rational Design of Sulfonamide Analogues based on Sulfonimidoyl Structure

The sulfonamide moiety is a well-established pharmacophore found in a wide range of clinically used drugs. However, challenges related to properties such as solubility, metabolic stability, and off-target effects can limit their therapeutic potential. The replacement of a sulfonamide with a sulfonimidoyl group, as found in this compound, offers a rational approach to address these limitations. This substitution can lead to analogues with improved pharmacokinetic profiles and enhanced biological activity. nih.gov

Impact of Sulfonimidoyl Motif on Molecular Architecture and Chemical Properties

The introduction of the sulfonimidoyl motif has a profound impact on the molecular architecture and chemical properties of a compound. The key differences between a sulfonamide and a sulfonimidoyl group are summarized in the table below:

| Property | Sulfonamide (-SO₂NR₂) | Sulfonimidoyl (-S(O)(NR)NR₂) |

| Geometry | Tetrahedral around sulfur | Tetrahedral around sulfur |

| Chirality at Sulfur | Achiral (if R groups are identical) | Chiral center at sulfur |

| Hydrogen Bonding | Hydrogen bond acceptor (O) and donor (NH) | Additional hydrogen bond donor/acceptor sites (NH) |

| Lipophilicity (LogP) | Generally contributes to increased lipophilicity | Can modulate lipophilicity depending on substituents |

| Polar Surface Area | Contributes significantly to polar surface area | Increased polar surface area compared to sulfonamide |

The chirality at the sulfur atom in the sulfonimidoyl group introduces a three-dimensional element that can be crucial for specific interactions with biological targets. The additional N-H bond provides another site for hydrogen bonding, which can enhance binding affinity and selectivity. Furthermore, the ability to modify the substituents on the imino nitrogen allows for fine-tuning of the molecule's electronic and steric properties.

Potential in Functional Materials Research (e.g., optoelectronic, supramolecular)

While the application of this compound in functional materials is a relatively new area of exploration, its structural features suggest significant potential. The aniline moiety is a well-known component of conducting polymers, and its incorporation into polymer chains can be achieved through various polymerization techniques. vulcanchem.com The presence of the sulfonimidoyl group could introduce novel electronic and self-assembly properties to these materials.

The ability of the sulfonimidoyl group to coordinate with metal ions also opens up possibilities in the design of metal-organic frameworks (MOFs). MOFs are crystalline materials with a wide range of applications, including gas storage, catalysis, and sensing. The use of this compound as an organic linker in MOF synthesis could lead to new materials with unique porous structures and functionalities. The aromatic and polar groups within the molecule could also facilitate the formation of supramolecular assemblies through non-covalent interactions like hydrogen bonding and π-π stacking.

常见问题

Q. What are the common synthetic routes for preparing 2-(Methylsulfonimidoyl)aniline, and what critical reaction conditions optimize yield?

- Methodological Answer : Synthesis of sulfonimidoyl-substituted anilines typically involves sequential functionalization of aniline derivatives. For example, a related compound, 5-(ethylsulfonyl)-2-methoxyaniline, was synthesized via sulfonation, alkylation, nitration, and reduction steps starting from a sulfonyl chloride precursor . Key conditions include:

- Sulfonation : Use of Na₂SO₃ and NaHCO₃ in a H₂O/THF solvent system at 0°C to room temperature.

- Alkylation : Refluxing with alkyl iodides (e.g., EtI) in methanol.

- Nitration : Controlled use of concentrated HNO₃ at 100°C to avoid over-nitration.

- Reduction : Catalytic hydrogenation (10% Pd/C, H₂) to reduce nitro groups to amines.

Yield optimization requires strict temperature control, stoichiometric equivalence of reagents, and chromatographic purification post-reduction.

Q. Which spectroscopic and chromatographic methods effectively characterize this compound, and how do they confirm molecular structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, in related sulfonamides, aromatic protons resonate at δ 6.5–8.0 ppm, while sulfonimidoyl groups show distinct shifts .

- X-ray Crystallography : Determines bond angles (e.g., N–C–C angles ~121.7°) and molecular packing via hydrogen-bonding networks (e.g., N–H⋯O interactions) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ for C₈H₁₁N₂O₂S expected at ~215.06).

- Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity, using columns like C18 with gradient elution (acetonitrile/water) .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model electronic structure by:

- Exchange-Correlation Functionals : Hybrid functionals (e.g., B3LYP) combine exact exchange and gradient corrections to achieve <3 kcal/mol error in thermochemical properties .

- Reactivity Descriptors : Fukui indices identify nucleophilic/electrophilic sites. For sulfonimidoyl groups, the sulfur atom exhibits high electrophilicity due to its +III oxidation state.

- Solvent Effects : Polarizable continuum models (PCM) simulate solvent interactions, critical for predicting reaction pathways in polar solvents .

Q. What role does the sulfonimidoyl group play in directing C-H functionalization reactions compared to other directing groups?

- Methodological Answer : The sulfonimidoyl group acts as a robust directing group in palladium-catalyzed C–H activation. For example, 2-(neopentylsulfinyl)aniline enables rapid acetoxylation (40 min at 100°C) and alkenylation via cyclopropanol ring-opening. Key advantages include:

- Steric and Electronic Tuning : The sulfonimidoyl’s electron-withdrawing nature polarizes C–H bonds, while bulky substituents (e.g., neopentyl) prevent catalyst poisoning .

- Regioselectivity : Directs functionalization to ortho positions with >90% selectivity, outperforming dimethylamine or pyridyl-based auxiliaries.

Q. How does incorporating this compound derivatives influence polymeric materials' thermal and conductive properties?

- Methodological Answer : Aniline derivatives with sulfonimidoyl groups enhance polymer functionality through:

- Covalent Integration : Copolymerization with monomers like pyrrole or aniline via oxidative polymerization introduces sulfonimidoyl side chains.

- Conductivity : The sulfonimidoyl group’s polar nature improves charge-carrier mobility, as seen in polyaniline composites with ~10⁻² S/cm conductivity .

- Thermal Stability : Thermogravimetric analysis (TGA) shows degradation temperatures >300°C due to strong hydrogen-bonding networks and rigid backbones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。